(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-4-methylpentan-3-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a chiral hydroxy-methylpentyl group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate intermediate. This intermediate is then reacted with ®-(1-hydroxy-4-methylpentan-3-yl)amine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbamate group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate has potential applications as a drug delivery agent. Its carbamate group can be modified to release active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their activity. The fluorenylmethyl group provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-3-methylbutan-2-yl)carbamate
Uniqueness
Compared to similar compounds, (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-4-methylpentan-3-yl)carbamate stands out due to its specific chiral center and the presence of a hydroxy-methylpentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamate |
InChI |
InChI=1S/C21H25NO3/c1-14(2)20(11-12-23)22-21(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,23H,11-13H2,1-2H3,(H,22,24)/t20-/m1/s1 |
InChI Key |
ZETOWCPMLJSJMU-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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